2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core with a 4-chlorobenzylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with a thiol derivative, followed by cyclization with a suitable amine and aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE
- **2-[(4-chlorobenzyl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]benzimidazole
- **2-[(4-chlorobenzyl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]thiazole
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 4-chlorobenzylthio group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
352553-74-3 |
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Molecular Formula |
C13H13ClN2S |
Molecular Weight |
264.77g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H13ClN2S/c14-11-5-3-10(4-6-11)9-17-13-8-16-7-1-2-12(16)15-13/h3-6,8H,1-2,7,9H2 |
InChI Key |
UDPSJSXSZKJVPM-UHFFFAOYSA-N |
SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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